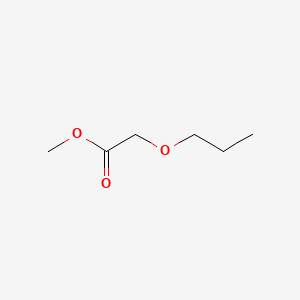

Methyl propoxyacetate

Description

Significance of Ether-Esters in Organic Synthesis and Chemical Science

Ether-esters are organic molecules that contain both an ether linkage (R-O-R') and an ester functional group (R-COOR'). This dual functionality makes them highly versatile and valuable in organic synthesis and the broader chemical sciences. The ether group is generally stable and unreactive, often serving as a key structural element in a wide range of natural and synthetic compounds, while also acting as a useful solvent for many reactions. upatras.gr The ester group, a derivative of a carboxylic acid, is more reactive and serves as a crucial site for chemical transformations. oup.compsecommunity.org

The combination of these two groups within a single molecule provides a powerful tool for chemists. It allows for the construction of complex molecular architectures and the introduction of specific functionalities. For instance, the ester can be hydrolyzed, reduced, or converted to an amide, while the ether linkage remains intact under many conditions. youtube.comsolubilityofthings.com This differential reactivity is fundamental to multi-step synthesis. Furthermore, ether-esters are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals, and as building blocks for polymers and other advanced materials. solubilityofthings.comorgsyn.org

Overview of Research Trajectories in Alkoxyacetate Chemistry

Alkoxyacetates, a specific subclass of ether-esters with the general structure R'-O-CH₂-COOR'', have become a focal point of significant research. A prominent trend is their application as highly efficient acylating agents in biocatalysis, particularly in the enzyme-catalyzed kinetic resolution of chiral amines and alcohols. researchgate.netresearchgate.net Enzymes like Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) show high selectivity with alkoxyacetate reagents, enabling the synthesis of enantiomerically pure compounds that are critical building blocks for the pharmaceutical industry. researchgate.netresearchgate.net For example, isopropyl 2-propoxyacetate, a compound closely related to methyl propoxyacetate, has been successfully used as an acylating agent in the kinetic resolution of α-phenylethylamine. researchgate.net

Another major research direction involves the use of alkoxyacetates in stereoselective carbon-carbon bond-forming reactions. Studies have shown that lithium enolates derived from 2-alkoxyacetates undergo highly syn-selective Michael additions to α,β-unsaturated carbonyl compounds. oup.com This provides a method for controlling the stereochemical outcome of these important reactions. Modern organometallic chemistry also utilizes alkoxyacetates; they have been employed in gold-catalyzed reactions to form complex dienes and enynes and in lanthanide-catalyzed tandem rearrangement and Diels-Alder reactions. acs.orgresearchgate.net

Across these applications, a clear trend towards "green chemistry" is evident, with an emphasis on developing sustainable synthetic processes using biocatalysts and more environmentally benign reaction conditions. researchgate.netnih.gov

Fundamental Chemical Principles Governing Ether-Ester Reactivity

The reactivity of an alkoxyacetate like this compound is dominated by the interplay between its two functional groups. The primary site for reaction is the ester's carbonyl carbon (C=O). solubilityofthings.com A key principle governing its reactivity is the electronic influence of the adjacent ether linkage. The oxygen atom of the alkoxy group has an electron-withdrawing inductive effect, which increases the electrophilicity (the partial positive charge) of the carbonyl carbon. researchgate.net This "activation" makes the ester more susceptible to attack by nucleophiles compared to simple alkyl acetates, which explains their effectiveness as acylating agents in enzymatic and chemical synthesis. researchgate.net

The principal reactions of alkoxyacetates are those typical of esters:

Hydrolysis: In the presence of acid or base, the ester can be cleaved to yield the corresponding alkoxyacetic acid and alcohol. leadongcdn.com

Transesterification: Reaction with an alcohol in the presence of a catalyst can swap the ester's alcohol group for a new one.

Enolate Formation: The protons on the carbon atom situated between the ether oxygen and the ester carbonyl (the α-carbon) are acidic enough to be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This generates a nucleophilic enolate intermediate that can participate in a variety of bond-forming reactions, including aldol (B89426) condensations and Michael additions. oup.com

In contrast, the ether linkage (C-O-C) is significantly more stable and does not react under the conditions typical for ester transformations. Cleavage of the ether bond requires harsh conditions, such as refluxing with strong acids like HBr or HI. upatras.grsolubilityofthings.com This robust nature allows it to be carried through synthetic sequences, providing structural integrity to the molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17640-30-1 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

methyl 2-propoxyacetate |

InChI |

InChI=1S/C6H12O3/c1-3-4-9-5-6(7)8-2/h3-5H2,1-2H3 |

InChI Key |

AVVSSORVCLNBOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Reactions at the Ester Functional Group of Methyl Propoxyacetate

The ester functional group is a primary site of reactivity in this compound, primarily undergoing reactions at the electrophilic carbonyl carbon.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like this compound. masterorganicchemistry.comlibretexts.org This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the methoxy (B1213986) group (-OCH3) as a leaving group and forming a new carbonyl compound. libretexts.orglibretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the partially positive carbonyl carbon of the this compound. The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. khanacademy.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and reforms the carbon-oxygen double bond. This is accompanied by the elimination of the methoxide (B1231860) ion (CH3O-), which acts as the leaving group. libretexts.org

The reactivity of the carbonyl group is influenced by both steric and electronic factors. libretexts.org A key factor determining the favorability of the reaction is that the incoming nucleophile must be a stronger base than the leaving group for the reaction to proceed efficiently. masterorganicchemistry.com A common example of this type of reaction is transesterification, where one ester is converted into another by reaction with an alcohol. For this compound, reaction with a different alcohol (R'OH) in the presence of an acid or base catalyst would yield a new propoxyacetate ester and methanol (B129727).

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (R'OH) | R' propoxyacetate + Methanol | Transesterification |

| This compound | Ammonia (NH3) | Propoxyacetamide + Methanol | Aminolysis |

| This compound | Grignard Reagent (R'MgX) | Tertiary Alcohol | Reaction with Organometallics |

Hydrolysis refers to the cleavage of a chemical bond by the addition of water. The hydrolysis of esters like this compound can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, this compound can be hydrolyzed back to propoxyacetic acid and methanol. libretexts.orgchemguide.co.uk This reaction is the reverse of Fischer esterification and is a reversible process. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Catalyzed Hydrolysis (Saponification): When an ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), the process is called saponification. masterorganicchemistry.com This reaction is essentially irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com The reaction of this compound with NaOH would yield sodium propoxyacetate and methanol. libretexts.org The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon. masterorganicchemistry.com The resulting carboxylate is resistant to further nucleophilic attack, driving the reaction to completion. masterorganicchemistry.com

| Reaction Type | Reagents | Products | Key Feature |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H+ catalyst | Propoxyacetic acid + Methanol | Reversible libretexts.orgchemguide.co.uk |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H2O | Sodium/Potassium propoxyacetate + Methanol | Irreversible chemguide.co.ukmasterorganicchemistry.com |

The ester group of this compound can be reduced using strong reducing agents. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH4). masterorganicchemistry.com Treatment of an ester with LiAlH4, followed by an aqueous workup, results in the cleavage of the ester and the formation of two alcohols. masterorganicchemistry.com In the case of this compound, reduction with LiAlH4 would yield 1-propoxy-2-propanol (B75130) and methanol. The reaction proceeds by the addition of a hydride ion (H-) to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate.

Alternatively, certain catalytic systems can achieve the complete reduction of an ester functional group down to a methyl group. For example, HSiEt3 in the presence of a B(C6F5)3 catalyst can efficiently reduce aliphatic esters to the corresponding methyl group. nih.gov

Reactivity of the Ether Functional Group

Ethers are generally considered to be chemically unreactive, which is why they are often used as solvents. openstax.orglibretexts.org However, under specific conditions, the ether linkage in this compound can undergo cleavage or oxidation.

The carbon-oxygen bond of an ether can be cleaved by reaction with strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orglibretexts.org Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction is a nucleophilic substitution that can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgchemistrysteps.com

For this compound, the ether linkage connects a methyl group to a propyl group. The reaction with HBr or HI would first involve the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orgchemistrysteps.com Following this, the halide ion (Br- or I-) acts as a nucleophile.

SN2 Mechanism: If the reaction proceeds via an SN2 pathway, the nucleophile will attack the less sterically hindered carbon. openstax.orglibretexts.org In this compound, the methyl carbon is less hindered than the propyl carbon. Therefore, an SN2 attack would preferentially form methyl iodide/bromide and propoxyethanol.

SN1 Mechanism: An SN1 mechanism would be favored if one of the alkyl groups could form a stable carbocation. openstax.org Since neither a methyl nor a propyl group forms a particularly stable carbocation, the SN2 pathway is more likely for the cleavage of this compound under these conditions. wikipedia.org

With an excess of the hydrohalic acid, the alcohol product formed can further react to yield a second molecule of alkyl halide. chemistrysteps.com

Ethers can react with atmospheric oxygen in a process known as autoxidation to form hydroperoxides and peroxides, especially upon exposure to light. noaa.gov This reaction proceeds via a free-radical mechanism. The presence of a hydrogen atom on a carbon adjacent to the ether oxygen makes it susceptible to abstraction. For this compound, radical formation can occur at the carbons alpha to the ether oxygen. These ether peroxides can be unstable and potentially explosive. noaa.gov

The atmospheric oxidation of ethers is also a known pathway for the formation of other compounds in the environment. researchgate.net While specific studies on the detailed oxidation products of this compound are limited, the general mechanism for ether oxidation involves the formation of radicals, which can then react with oxygen and other atmospheric components. nrel.gov Advanced oxidation processes, such as those involving ozone or hydroxyl radicals, can also be employed to degrade ethers. researchgate.net

Derivatization Strategies for Structural Modification

The structural modification of this compound can be achieved through various derivatization strategies targeting its ester functional group. These transformations allow for the synthesis of a range of related compounds with altered physicochemical properties and potential applications. Key derivatization approaches include hydrolysis, transesterification, and reduction.

Hydrolysis: The ester moiety of this compound can be hydrolyzed to yield propoxyacetic acid and methanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and an excess of water. The equilibrium nature of the reaction requires a large excess of water to drive the reaction towards the products.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. science.gov This reaction produces the salt of the carboxylic acid (e.g., sodium propoxyacetate) and methanol. Subsequent acidification of the reaction mixture is necessary to obtain the free propoxyacetic acid. science.gov The alkaline hydrolysis of esters is often referred to as saponification. science.gov

Transesterification: This process involves the conversion of this compound into a different ester by exchanging its methoxy group with another alkoxy group from an alcohol. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: In this method, a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used as a catalyst. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Alkoxides, such as sodium methoxide or sodium ethoxide, are common catalysts for this reaction. The mechanism involves the nucleophilic attack of the alkoxide on the ester's carbonyl carbon. masterorganicchemistry.com This method is also an equilibrium process, and the use of the alcohol as the solvent helps to drive the reaction to completion. masterorganicchemistry.com

| Reaction Type | Catalyst | General Conditions | Products |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Heat, excess water | Propoxyacetic acid, Methanol |

| Alkaline Hydrolysis | NaOH or KOH | Heat | Sodium propoxyacetate, Methanol |

| Acidic Transesterification | H₂SO₄ | Excess of a different alcohol, Heat | New propoxyacetate ester, Methanol |

| Basic Transesterification | NaOCH₃ | Excess of a different alcohol, Heat | New propoxyacetate ester, Methanol |

Reduction: The ester group of this compound can be reduced to a primary alcohol, 2-propoxyethanol. A powerful reducing agent is required for this transformation, as milder agents like sodium borohydride (B1222165) are generally ineffective for reducing esters. commonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This is a strong and commonly used reducing agent for the conversion of esters to primary alcohols. davuniversity.orgadichemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. davuniversity.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. adichemistry.comlibretexts.org A subsequent aqueous workup is required to protonate the resulting alkoxide and yield the alcohol. davuniversity.org

Stereochemical Aspects of this compound Transformations (if relevant to chiral centers)

The stereochemical considerations for this compound transformations become relevant if a chiral center is present in the molecule. The α-carbon of the propoxyacetic acid moiety (the carbon atom bonded to both the ether oxygen and the carbonyl group) is a potential stereocenter if it bears four different substituents. In the case of this compound, this α-carbon is bonded to a hydrogen atom, a propoxy group, a methoxycarbonyl group, and another hydrogen atom, making it achiral.

However, if a substituent were introduced at this α-position, a chiral center would be created. The synthesis and reactions of such a substituted this compound derivative would then have significant stereochemical implications.

Stereoselective Synthesis: The synthesis of chiral α-alkoxy esters often aims for stereoselectivity, where one stereoisomer is formed in preference to another. This can be achieved by using chiral starting materials or through asymmetric synthesis methodologies. For instance, the catalytic asymmetric synthesis of chiral α-substituted carboxylic acids is a field of extensive research. rsc.org The stereochemical outcome of such syntheses is crucial as different enantiomers can exhibit distinct biological activities.

Reactions of Chiral this compound Derivatives: If a chiral derivative of this compound were to undergo the derivatization reactions described in section 3.3, the stereochemical integrity of the chiral center would need to be considered.

In reactions such as hydrolysis and transesterification, the reaction occurs at the carbonyl carbon, and the chiral α-carbon is not directly involved in the bond-breaking or bond-forming steps. Therefore, these reactions are expected to proceed with retention of configuration at the chiral center.

In the case of reduction with a reagent like LiAlH₄, the reaction also occurs at the carbonyl carbon, and the stereochemistry at the adjacent α-carbon is typically preserved.

Reaction Mechanism and Kinetic Studies

Elucidation of Reaction Mechanisms for Formation and Transformation

The primary mechanism for the formation of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst is the Fischer-Speier esterification. The generally accepted mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (propoxyacetic acid), making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product (methyl propoxyacetate).

Transesterification is an alternative route where an existing ester reacts with an alcohol to form a new ester. For instance, methyl acetate (B1210297) could react with propanol. This process is also typically acid or base-catalyzed and follows a similar pattern of nucleophilic attack and formation of a tetrahedral intermediate.

Kinetic Modeling of this compound Synthesis Reactions

Kinetic models are essential for designing and optimizing chemical reactors. For esterification reactions, several models are commonly employed, ranging from simple pseudo-homogeneous models to more complex heterogeneous models that account for adsorption on catalyst surfaces.

Langmuir-Hinshelwood (L-H) Model: This heterogeneous model assumes that the reaction occurs between molecules adsorbed on the surface of the catalyst researchgate.netresearchgate.net. It provides a more detailed description by incorporating adsorption equilibrium constants for reactants and products.

Eley-Rideal (E-R) Model: In this model, one reactant is adsorbed onto the catalyst surface while the other reacts with it directly from the bulk fluid phase researchgate.net.

For the synthesis of propyl acetate and PGMEA, studies have successfully used both pseudo-homogeneous and Langmuir-Hinshelwood models to correlate experimental data obtained from batch reactors researchgate.netmdpi.com. The choice of model often depends on the specific catalyst and reaction conditions.

Influence of Temperature, Pressure, and Concentration on Reaction Rates

The rate of esterification is significantly influenced by key operating parameters, including temperature, reactant concentrations (molar ratio), and catalyst loading.

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing the necessary activation energy. However, since esterification is a reversible and often exothermic reaction, higher temperatures can adversely affect the equilibrium constant, potentially lowering the maximum achievable conversion researchgate.net. Studies on PGMEA synthesis show that higher temperatures lead to a shorter time to reach equilibrium mdpi.com.

Concentration (Molar Ratio): The molar ratio of alcohol to carboxylic acid is a critical parameter. According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive alcohol) can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant.

Pressure: For liquid-phase reactions without gaseous reactants or products, pressure typically has a negligible effect on the reaction rate.

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the catalyst. Increasing the amount of catalyst, such as Amberlyst-15, accelerates the reaction, allowing it to reach equilibrium faster njtech.edu.cn.

Table 1: Effect of Operating Conditions on PGMEA Synthesis This table is based on data from studies on Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA), a compound with a similar ester functional group, to illustrate general principles applicable to this compound.

| Parameter | Condition Range | Observation | Source |

| Temperature | 60 - 100 °C | Higher temperatures increase the reaction rate, reducing the time to reach equilibrium. | mdpi.com |

| Reactant Mole Ratio (Alcohol:Acid) | 1:3 to excess alcohol | Using excess alcohol shifts the equilibrium, increasing the yield of the ester product. | researchgate.net |

| Catalyst Loading | 10 wt% (Amberlyst-35) | Increased catalyst loading enhances the reaction rate. | researchgate.net |

Catalytic Cycle Elucidation and Rate-Determining Steps

For acid-catalyzed esterification, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) are widely used alternatives to corrosive liquid acids like sulfuric acid mdpi.comsemanticscholar.org. The catalytic cycle on a solid acid catalyst surface is analogous to the homogeneous mechanism.

Reactants (propoxyacetic acid and methanol) diffuse from the bulk liquid to the catalyst surface.

The reactants adsorb onto the active acid sites within the catalyst pores.

The surface reaction occurs, following the mechanistic steps of protonation, nucleophilic attack, and dehydration.

The products (this compound and water) desorb from the catalyst surface.

The products diffuse back into the bulk liquid.

In many esterification systems, the surface chemical reaction is considered the rate-determining step, especially when external and internal mass transfer resistances are minimized through vigorous stirring and appropriate catalyst particle size njtech.edu.cnmdpi.com.

Optimization of Reaction Conditions for Improved Efficiency

Optimizing the synthesis of esters involves manipulating reaction conditions and reactor configuration to maximize conversion and yield while minimizing costs.

Reactive Distillation: A highly effective technique for equilibrium-limited reactions is reactive distillation. In this process, the reaction and separation of products occur simultaneously in a single unit. By continuously removing one of the products (e.g., water or a low-boiling alcohol) from the reaction zone, the chemical equilibrium is shifted towards the formation of the desired ester, often achieving conversions that surpass the equilibrium limits of conventional reactors researchgate.netresearchgate.netresearchgate.net.

Process Parameter Optimization: Response surface methodology (RSM) and other statistical designs are employed to find the optimal combination of variables like temperature, reactant ratio, and catalyst concentration to maximize product yield uctm.eduresearchgate.net.

Table 2: Optimized Conditions for Synthesis of Various Esters This table showcases optimized conditions from studies on different esters, providing a reference for potential starting points for the optimization of this compound synthesis.

| Ester Product | Catalyst | Optimal Temperature | Optimal Reactant Ratio | Key Finding | Source |

| Methyl Acetate | Sulfuric Acid (Microwave-assisted) | Not specified (Power: 577 W) | Methanol (B129727):Acetic Acid = 1.19:1 | Achieved 98.76% conversion with reduced reaction time. | uctm.eduresearchgate.net |

| Propylene Glycol Methyl Ether Acetate (PGMEA) | Amberlyst-35 | 353 K (80 °C) | PM:AA = 1:3 | Reached an equilibrium yield of 78%. | researchgate.net |

| Isoamyl Acetate | Expandable Graphite | Boiling Point | Isoamyl Alcohol:Acetic Acid = 1.5:1 | Achieved a yield of 96.0%. | researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl propoxyacetate. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its geometry and electronic landscape. researchgate.net

Molecular Geometry: Computational methods can predict the optimal three-dimensional arrangement of atoms in this compound. These calculations typically involve geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. Key structural parameters that can be determined include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., O-C-C).

Dihedral Angles: The rotational angles between four connected atoms, which define the molecule's conformation.

Electronic Properties: The electronic structure of a molecule governs its reactivity and spectroscopic properties. Quantum chemical calculations provide access to several key electronic descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and ether groups are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential. researchgate.net

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom. researchgate.net

Below is a hypothetical data table illustrating the types of electronic properties that can be calculated for this compound using DFT, with representative values based on studies of similar esters.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -10.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 12.0 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Charge on C=O | +0.6 e | Highlights the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on O(C=O) | -0.5 e | Shows the nucleophilic character of the carbonyl oxygen. |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions involving this compound, such as hydrolysis, transesterification, or thermal decomposition. researchgate.netmdpi.com By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely mechanism and the energetic barriers that must be overcome. osu.edu

Reaction Pathways: For a given reaction, multiple pathways may be possible. Computational methods can be used to explore these different routes. For example, in the hydrolysis of this compound, both acid-catalyzed and base-catalyzed mechanisms can be modeled. These calculations would involve modeling the interaction of the ester with hydronium ions or hydroxide (B78521) ions, respectively.

Transition State Theory: A key concept in reaction dynamics is the transition state, which is the highest energy point along the reaction coordinate. ucsb.edulibretexts.org Transition state theory (TST) is used to calculate the rate of a reaction based on the properties of the reactants and the transition state. wikipedia.org Computational methods are used to:

Locate Transition State Geometries: Specialized algorithms are used to find the saddle point on the PES that corresponds to the transition state. ucsb.edu

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. mdpi.com

Vibrational Frequency Analysis: This analysis confirms that a located stationary point is a true transition state (identified by having exactly one imaginary frequency) and is used to calculate the pre-exponential factor in the Arrhenius equation.

For the thermal decomposition (pyrolysis) of this compound, a potential pathway could involve a six-membered transition state leading to the elimination of propene and the formation of methyl acetate (B1210297). A hypothetical reaction coordinate diagram for this process is shown below, illustrating the kind of information that can be obtained from these calculations.

Hypothetical Reaction Coordinate Diagram for Pyrolysis of this compound (Illustrative Data)

Reactants (this compound) -> Transition State -> Products (Propene + Acetic Acid)

ΔE_reaction: -50 kJ/mol (Exothermic)

Ea (forward): 200 kJ/mol

Ea (reverse): 250 kJ/mol

Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions

While quantum chemical calculations are ideal for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. rsc.org This approach is particularly useful for understanding the properties of this compound in a liquid state or in solution. nih.govresearchgate.net

Simulation Setup: An MD simulation begins with a "box" containing a specified number of this compound molecules and, if applicable, solvent molecules (e.g., water). nih.gov The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic positions. The simulation then solves Newton's equations of motion for each atom, tracking their trajectories over time.

Properties from MD Simulations: From these trajectories, a wealth of information about the macroscopic and microscopic properties of the system can be extracted:

Structural Properties: Radial distribution functions can reveal how this compound molecules arrange themselves with respect to each other and to solvent molecules. nih.gov

Dynamic Properties: Diffusion coefficients can be calculated to understand how quickly the molecules move through the solution. nih.gov

Solvation Effects: MD simulations can provide a detailed picture of the solvation shell around a this compound molecule, including the number and orientation of solvent molecules and the strength of interactions like hydrogen bonding (if applicable). nih.gov

For example, a simulation of this compound in water would likely show the polar ester group interacting favorably with water molecules, while the nonpolar propyl and methyl groups would be shielded from the aqueous environment, potentially leading to hydrophobic aggregation at higher concentrations.

Thermodynamic and Energetic Landscape Analysis of this compound Systems

Computational methods can be used to predict the thermodynamic properties of this compound, which are essential for understanding its stability, reactivity, and behavior in various processes. mdpi.comdoaj.org

Key Thermodynamic Properties:

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It can be calculated using high-accuracy quantum chemical methods, often in conjunction with isodesmic reactions to reduce computational errors. mdpi.com

Gibbs Free Energy of Formation (ΔGf°): This property determines the spontaneity of the formation of the compound. It is calculated from the enthalpy of formation and the entropy.

Heat Capacity (Cp): This indicates the amount of heat required to raise the temperature of the substance. It can be calculated from the vibrational frequencies obtained from quantum chemical calculations.

A hypothetical table of calculated thermodynamic properties for this compound is presented below.

| Thermodynamic Property | Predicted Value (Illustrative) |

| Enthalpy of Formation (gas, 298 K) | -550 kJ/mol |

| Gibbs Free Energy of Formation (gas, 298 K) | -380 kJ/mol |

| Standard Entropy (gas, 298 K) | 400 J/(mol·K) |

| Heat Capacity (Cp, gas, 298 K) | 150 J/(mol·K) |

The energetic landscape of a system describes the potential energy as a function of the molecular coordinates. For a single molecule like this compound, this includes identifying different conformational isomers and the energy barriers for rotation around single bonds. For a reacting system, it involves mapping out the energies of reactants, products, intermediates, and transition states.

Application of Machine Learning in Chemical Space Exploration and Prediction

Machine learning (ML) is increasingly being used in chemistry to accelerate the discovery and design of new molecules and to predict their properties. nih.govchemrxiv.org For a compound like this compound, ML can be applied in several ways.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. nih.govnih.govresearchgate.netresearchgate.net These models are built by training an ML algorithm on a dataset of molecules with known properties.

Descriptor Calculation: The first step is to represent the molecular structure numerically using molecular descriptors. These can range from simple counts of atoms and bonds to more complex topological and quantum-chemical descriptors.

Model Training: A variety of ML algorithms can be used to build the model, including multiple linear regression, support vector machines, and neural networks. nih.gov

Property Prediction: Once trained, the model can be used to predict the properties of new molecules, such as this compound or its derivatives, without the need for expensive experiments or computations.

Chemical Space Exploration: ML models can be used to explore the vast "chemical space" of molecules similar to this compound. arxiv.org For example, a generative model could be trained on a library of esters to design new molecules with desired properties, such as improved solvency or specific thermal stability. These models can learn the underlying rules of chemical structure and bonding and generate novel, valid molecular structures. mit.edu

A hypothetical application could involve developing a QSAR model to predict the flash point of various acetate esters. The model would be trained on a dataset of known esters and their flash points, using descriptors such as molecular weight, boiling point, and calculated electronic properties. This model could then be used to predict the flash point of this compound.

Role in Advanced Organic Synthesis and Chemical Building Blocks

Methyl Propoxyacetate as a Precursor in Multi-Step Syntheses

In the realm of multi-step organic synthesis, the strategic choice of starting materials is paramount to the efficiency and success of a synthetic route. This compound and its analogs, such as methyl 3-methoxypropionate, serve as important intermediates in the synthesis of various organic compounds. guidechem.comgoogle.com One notable application is in the production of 1,3-propanediol, a key monomer for polyesters. This transformation typically involves the reduction of the ester functionality of methyl 3-methoxypropionate followed by hydrolysis of the ether linkage, offering an alternative technological pathway to this valuable industrial chemical. guidechem.com

The utility of β-alkoxy esters like this compound extends to their role as building blocks in the synthesis of more complex natural product motifs. nih.gov The inherent modularity of these small molecules allows for their iterative coupling to construct larger, more elaborate structures. nih.gov The presence of both an ether and an ester group provides two distinct points for chemical modification, allowing for a stepwise and controlled elaboration of the molecular framework.

Integration into Complex Molecular Architectures for Research Purposes

The construction of complex molecules for research, particularly in the fields of medicinal chemistry and materials science, often requires versatile building blocks that can be readily incorporated into larger scaffolds. While direct examples involving this compound are not extensively documented in publicly available literature, the principles of organic synthesis suggest its potential for such applications. The propoxyacetate unit can be envisioned as a flexible linker or a side chain that can be introduced into a larger molecule to modulate its physical and biological properties.

For instance, in the design of novel bioactive compounds, the incorporation of an ether-ester moiety can influence factors such as solubility, metabolic stability, and binding affinity to biological targets. The ether linkage is generally more stable to hydrolysis than an ester, offering a point of structural diversity that can be exploited by medicinal chemists.

Applications in Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds.

Diastereoselective Synthetic Strategies

Diastereoselective reactions aim to favor the formation of one diastereomer over others. The ether and ester functionalities in molecules like this compound can influence the stereochemical outcome of reactions at adjacent carbon atoms. For example, in aldol-type reactions, the α-alkoxy group can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. researchgate.net The stereoselective synthesis of α-methylene-β-hydroxy-γ-alkoxy esters is a testament to the directing effect of the alkoxy group, where high levels of diastereoselectivity can be achieved. researchgate.net

Titanium complexes have also been employed in the stereocontrolled synthesis of polypropionate ester derivatives, which often contain repeating β-alkoxy ester units. researchgate.net These methods utilize tandem aldol-Tishchenko reactions that proceed with high diastereoselectivity, highlighting the importance of the alkoxy group in controlling the stereochemical course of the reaction. researchgate.net

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. While specific examples detailing the use of this compound as a chiral building block are scarce, the broader class of β-alkoxy esters has been utilized in enantioselective transformations. Chiral β-alkoxy esters can be synthesized using various methods, including enzymatic resolutions and asymmetric catalysis. nih.govnih.gov

These chiral building blocks can then be used in the synthesis of enantiomerically pure complex molecules. For instance, enantioselective Michael additions and aldol (B89426) reactions involving chiral β-ether esters can lead to the formation of new stereocenters with high levels of enantiomeric excess. nih.govnih.gov The development of new chiral catalysts and auxiliaries continues to expand the toolbox for the enantioselective synthesis of molecules containing the β-alkoxy ester motif. nih.goviupac.org

Development of Novel Reactions Utilizing Ether-Ester Substrates

The unique reactivity of the ether-ester functional group combination makes substrates like this compound interesting candidates for the development of novel synthetic methodologies. The reduction of esters to ethers is a transformation that has garnered significant attention. researchgate.netyoutube.com While traditionally challenging, recent advancements have led to the development of catalytic methods that can achieve this conversion under mild conditions. researchgate.netyoutube.com These methods often involve the use of specific catalysts that can selectively reduce the ester group in the presence of the ether linkage. researchgate.net

Furthermore, the development of new catalytic systems for ether synthesis, such as the catalytic Williamson ether synthesis, has expanded the possibilities for creating complex ether structures from ester precursors at high temperatures. acs.orgrsc.orgorganic-chemistry.org The exploration of such novel transformations with simple and readily available substrates like this compound could open up new avenues for the efficient synthesis of complex molecules.

Analytical Methodologies for Research Characterization General, Non Identifying

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of methyl propoxyacetate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound (CH₃OCH₂CH₂COOCH₃), both proton (¹H) and carbon-13 (¹³C) NMR would provide key structural information.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Based on the structure, one would anticipate signals corresponding to the methyl ester protons, the methylene protons adjacent to the ester oxygen, the methylene protons adjacent to the ether oxygen, and the terminal methyl protons of the propoxy group. The chemical shift, integration (relative number of protons), and splitting pattern (due to spin-spin coupling with neighboring protons) of each signal would confirm the connectivity. For example, the ¹H NMR spectrum of the similar compound, methyl propanoate (CH₃CH₂COOCH₃), shows a triplet for the terminal methyl group, a quartet for the adjacent methylene group, and a singlet for the methyl ester group. youtube.com

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Each carbon atom in the molecule (the carbonyl carbon, the ether and ester carbons, and the alkyl carbons) would produce a distinct signal, with its chemical shift being indicative of its electronic environment.

Illustrative ¹H NMR Data for Structurally Similar Esters

| Compound | Proton Environment | Chemical Shift (ppm) | Multiplicity |

| Methyl Propanoate | -COOCH₃ | ~3.5 | Singlet |

| -CH₂-COO- | ~2.4 | Quartet | |

| CH₃-CH₂- | ~1.2 | Triplet | |

| 1-Methoxy-2-propyl acetate (B1210297) | CH₃-O- | ~3.4 | Singlet |

| -O-CH₂- | ~3.5 | Multiplet | |

| CH₃-COO- | ~2.0 | Singlet |

Data presented is for illustrative purposes based on analogous compounds to infer the expected spectrum for this compound. youtube.comchemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by strong absorption bands indicative of its ester and ether functionalities.

A prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations for both the ester and ether linkages would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net The presence of C-H stretching vibrations from the alkyl groups would be seen around 2850-3000 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for Esters

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

This table presents typical wavenumber ranges for the functional groups found in this compound. docbrown.inforesearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. In the mass spectrum of this compound, a molecular ion peak (M⁺) corresponding to its molecular weight would be expected.

The fragmentation pattern would likely involve cleavage at the ester and ether linkages. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the acyloxy group (-COOCH₃), as well as McLafferty rearrangements if structurally possible. For instance, the mass spectrum of n-propyl acetate, a structural isomer, shows characteristic fragment ions. nist.gov Similarly, 1-methoxy-2-propyl acetate also displays a distinct fragmentation pattern that can be used for its identification. nist.gov

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and solvents. This allows for the assessment of purity and the monitoring of reaction progress over time.

Gas Chromatography (GC)

Given its expected volatility, gas chromatography is a highly suitable method for the analysis of this compound. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

For purity assessment, a single, sharp peak at a specific retention time under defined conditions would indicate a pure sample. The presence of other peaks would suggest impurities. The choice of the stationary phase is crucial for achieving good separation. A polar capillary column is often effective for separating esters and other oxygenated compounds. nih.gov Flame ionization detectors (FID) are commonly used for the detection of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography can also be employed, particularly for less volatile derivatives or if the reaction mixture is not suitable for GC. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This compound would be separated based on its hydrophobicity.

A mixture of water and an organic solvent like acetonitrile or methanol (B129727) would likely be used as the mobile phase. sielc.com A UV detector could be used if the molecule possesses a chromophore, although for a simple ester like this compound, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be more appropriate.

Quantitative Analysis Techniques in Reaction Progress Studies

To study the kinetics of a reaction involving this compound, quantitative analysis is necessary to determine the concentration of reactants and products over time.

Chromatographic Quantification

Both GC and HPLC can be used for quantitative analysis by measuring the peak area of the analyte and comparing it to a standard. The internal standard method is a common and accurate approach. In this method, a known amount of a non-interfering compound (the internal standard) is added to each sample and standard solution. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This method helps to correct for variations in injection volume and detector response. nih.gov

NMR for Quantitative Analysis

Quantitative NMR (qNMR) can also be a powerful tool for reaction monitoring, as the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals corresponding to the starting materials and products, their relative molar concentrations can be determined. An internal standard with a known concentration and a distinct, non-overlapping signal is often added to the sample to allow for the calculation of absolute concentrations.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of methyl propoxyacetate is a primary area for innovation, with a significant trend moving away from traditional homogeneous catalysts toward more sustainable heterogeneous systems. mdpi.com Historically, homogeneous catalysts like sulfuric acid were used but presented challenges in catalyst separation, process complexity, and equipment corrosion. mdpi.com

Future research is centered on the development and optimization of solid acid catalysts, which are easier to separate from the reaction mixture, less corrosive, and lead to higher purity products. mdpi.com Promising candidates that are under investigation include:

Ion-Exchange Resins: Amberlyst-15 has been successfully used, demonstrating good physical, thermal, and chemical stability. mdpi.comresearchgate.net Further research will likely focus on tailoring the resin's properties, such as pore size and acid site density, to maximize conversion rates and minimize side reactions.

Supported Acid Catalysts: Systems like SO42−/TiO2 have shown high stability and consistent performance. mdpi.com The exploration of other metal oxides and supports could yield catalysts with even greater activity and longevity.

Heteropoly Acids: Catalysts such as 12-tungstophosphoric acid have been shown to be effective. researchgate.net Future work may involve immobilizing these acids on high-surface-area supports to enhance their industrial applicability.

Beyond direct esterification, the transesterification of methyl acetate (B1210297) with propylene (B89431) glycol monomethyl ether is another viable pathway being optimized with novel catalysts like anion exchange resins. mdpi.comgoogle.com A key opportunity lies in combining these advanced catalytic systems with innovative process technologies like reactive distillation (RD) and reactive pressure-swing distillation, which can significantly improve energy efficiency and reduce production costs by integrating reaction and separation into a single unit. researchgate.net

| Catalyst Type | Example(s) | Key Advantages | Future Research Focus |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | High catalytic activity | Largely being replaced due to environmental and process issues |

| Ion-Exchange Resin | Amberlyst-15 | Ease of separation, low corrosivity, thermal stability mdpi.com | Tailoring resin structure for enhanced kinetics and selectivity |

| Solid Superacid | SO42−/TiO2 | High stability and consistent performance mdpi.com | Exploring novel metal oxide supports and preparation methods |

| Heteropoly Acid | 12-Tungstophosphoric Acid | High acidity and efficiency researchgate.net | Immobilization on supports to improve reusability |

| Anion Exchange Resin | Trilite AMP 16 | Effective for transesterification routes google.com | Optimizing for continuous flow processes |

Integration of Advanced Computational Techniques for Predictive Modeling

Advanced computational techniques are becoming indispensable for accelerating research and development related to this compound. These tools allow for the prediction of chemical behavior from the molecular to the industrial scale, saving significant time and resources.

At the process level, kinetic modeling is a major area of focus. Researchers have successfully used integrated reaction rate equations to model the synthesis of this compound, allowing for the accurate prediction of reaction kinetics under various conditions of temperature and reactant ratios. mdpi.comresearchgate.net These models are crucial for designing and optimizing industrial-scale reactors, such as packed bed reactors (PBRs), and for simulating complex processes like reactive distillation. mdpi.com

At the molecular level, more sophisticated techniques offer deeper insights:

Density Functional Theory (DFT): DFT calculations are being employed to elucidate reaction mechanisms at the catalyst's active site. For instance, in the synthesis of the precursor propylene glycol methyl ether, DFT has been used to understand the synergistic effects between different metal atoms (e.g., Ti and Al) in a catalyst, explaining how they enhance reaction rates and selectivity. rsc.org Similar approaches can be applied to design more efficient catalysts specifically for this compound synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can predict the physical properties and behavior of this compound as a solvent. chemrxiv.org This is particularly valuable for its applications in the electronics industry, where its interactions with photoresist polymers are critical. By simulating these complex mixtures, researchers can predict solubility, diffusion, and conformational changes, aiding in the formulation of next-generation photoresists and cleaning agents. chemrxiv.orgmdpi.com

The integration of these multi-scale modeling techniques represents a significant opportunity to rationally design better catalysts and formulate more effective solvent systems containing this compound.

Investigation of Previously Unexplored Reactivity Pathways

While this compound is primarily valued for its stability and solvent properties, its molecular structure, containing both an ester and an ether functional group, presents opportunities for novel chemical transformations that remain largely unexplored. noaa.gov Current knowledge of its reactivity is mostly confined to its synthesis and its behavior under hazardous conditions. It is known to be incompatible with strong oxidizing agents, and like other esters, it can react with acids and strong bases. noaa.govchemicalbook.com Upon heating to decomposition, it primarily forms carbon oxides. nih.gov

Future research directions could pivot from viewing this compound solely as an end-product (a solvent) to investigating its potential as a chemical intermediate or building block. Potential areas for investigation include:

Catalytic Transformations: Exploring the selective cleavage or modification of the ester or ether linkages to synthesize other valuable chemicals. For example, catalytic hydrogenolysis or hydrolysis could yield propylene glycol methyl ether and acetic acid or their derivatives, potentially as part of a chemical recycling or upcycling pathway.

Polymer Chemistry: Investigating its potential use, albeit limited, as a chain transfer agent or a reactive diluent in specific polymerization processes. The reactivity of the ester group could be exploited under certain catalytic conditions.

Reactions under Novel Conditions: Studying its behavior under non-traditional reaction conditions, such as photocatalysis, electrocatalysis, or plasma chemistry, could reveal unexpected reactivity and lead to new synthetic applications.

Systematic studies into these areas are needed to unlock the full chemical potential of the molecule beyond its current applications.

Contribution to Sustainable Chemical Processes and Materials Science

This compound is already making a significant contribution to sustainable chemistry, primarily by serving as a safer, more environmentally benign alternative to more toxic solvents like ethylene (B1197577) glycol ethers. echemi.com It is recognized for its low toxicity profile, biodegradability, and lack of bio-accumulation potential. echemi.comshell.com

The primary opportunity for future contributions lies in enhancing the sustainability of its entire life cycle and expanding its role as an enabling component for green technologies.

Greener Synthesis Routes: The development of highly efficient, continuous manufacturing processes using heterogeneous catalysts and integrated systems like reactive pressure-swing distillation is a key goal. researchgate.net Such processes significantly reduce energy consumption, minimize waste, and lower CO2 emissions compared to conventional batch processes. researchgate.net The potential to produce its precursors from renewable resources is also an area of active research.

Advanced Materials Processing: In materials science, this compound is a critical process solvent for the fabrication of semiconductors and liquid crystal displays. echemi.com Its high purity and specific solvent properties are essential for the photolithography process in microchip manufacturing. echemi.com Future opportunities will involve developing solvent formulations for even more advanced electronic materials, such as flexible electronics and next-generation displays. Its use in high-performance coatings, such as those for the automotive and aerospace industries, also contributes to material durability and longevity. impag.chatamanchemicals.com

By continuing to improve its own production process and enabling the manufacture of high-performance, long-lasting materials, this compound is well-positioned to be a key contributor to a more sustainable chemical industry.

Q & A

Q. What are the recommended synthesis routes and reaction conditions for methyl propoxyacetate?

this compound can be synthesized via esterification reactions between propoxyacetic acid and methanol under acidic catalysis. Key considerations include optimizing molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature control (typically 60–80°C), and the use of dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm completion.

Q. What safety protocols are critical during laboratory handling of this compound?

- Ventilation : Use fume hoods or ensure adequate general ventilation to prevent vapor accumulation .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested per EN 374), eye protection, and lab coats. Inspect gloves for leaks before use .

- Containment : Absorb spills with dry sand or inert materials, and seal contaminated waste in approved containers .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse thoroughly with water and seek medical attention .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- GC-MS : Quantifies purity and identifies volatile byproducts.

- NMR Spectroscopy : Confirms molecular structure (e.g., ester carbonyl signals at ~170 ppm in NMR).

- FT-IR : Detects functional groups (e.g., C=O stretch at ~1740 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data across different SDSs for this compound derivatives?

Discrepancies in SDS recommendations (e.g., ventilation requirements or glove compatibility) may arise from variations in test conditions or regulatory frameworks. To address this:

- Cross-reference SDSs from authoritative sources (e.g., PubChem, EPA DSSTox) .

- Conduct pilot experiments under controlled conditions to validate PPE efficacy (e.g., glove material resistance tests using ASTM F739 standards) .

- Consult institutional safety officers to align protocols with the most stringent guidelines .

Q. What experimental strategies optimize this compound synthesis for high-yield, scalable production?

- Catalyst Screening : Compare acidic (e.g., HSO) vs. enzymatic catalysts (e.g., lipases) for eco-friendly synthesis.

- Solvent-Free Systems : Reduce environmental impact by eliminating solvents, though this may require higher temperatures.

- Process Intensification : Use microwave-assisted reactions to enhance reaction rates and yields .

Q. How should researchers design studies to address data gaps in this compound’s ecological impact?

Existing SDSs lack data on persistence, bioaccumulation, and toxicity (PBT) . A methodological approach includes:

- PBT Testing : Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Test 202).

- Soil Mobility Studies : Use column leaching experiments to assess adsorption coefficients ().

- Computational Modeling : Apply QSAR models to predict ecotoxicity endpoints .

Q. What are the challenges in using this compound as a drug delivery carrier, and how can they be mitigated?

While its ester linkages enable drug complexation, hydrolysis in physiological conditions may limit stability. Strategies include:

- Prodrug Design : Modify the ester group to control release kinetics.

- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to protect the compound .

Methodological Notes

- References : Prioritize data from PubChem, CAS Common Chemistry, and EPA DSSTox, avoiding non-peer-reviewed sources .

- Contradictions : Where SDSs conflict, default to the most conservative safety measures (e.g., respiratory protection if ventilation is inadequate) .

- Data Gaps : Proactively design experiments to fill ecological and toxicological knowledge gaps using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.